3-[3-(Trifluoromethyl)phenyl]aniline
Description
3-(Trifluoromethyl)aniline (CAS 98-16-8, molecular formula C₇H₆F₃N) is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing anti-inflammatory and antimicrobial agents . The -CF₃ group enhances lipophilicity, metabolic stability, and bioavailability, making it a critical pharmacophore in drug design . Its synthetic versatility allows incorporation into ureas, benzamides, and cinnamamides, enabling diverse pharmacological applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZPUMRJVDKRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375333 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400749-02-2 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-[3-(Trifluoromethyl)phenyl]aniline involves the reduction of 3-nitrotrifluorotoluene. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: It can be further reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro compounds and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-(Trifluoromethyl)aniline can be compared to analogous aniline derivatives with varying substituents. Key differences in electronic effects, steric hindrance, and biological activity are highlighted below.
Chloro-Substituted Derivatives
- 3-Chloro-4-[3-(Trifluoromethyl)phenoxy]aniline (CAS 40718-14-7): Structure: Adds a chlorine atom and a phenoxy group at positions 3 and 4. Impact: The electron-withdrawing chlorine increases electrophilicity, while the phenoxy group introduces steric bulk. This enhances binding specificity in receptor interactions . Applications: Potential use in agrochemicals due to increased stability and target selectivity.
- 3-Chloro-2,6-Dinitro-4-(Trifluoromethyl)-N-[3-(Trifluoromethyl)phenyl]aniline (CAS 70757-08-3): Structure: Features nitro (-NO₂) and chloro substituents alongside two -CF₃ groups. Impact: Nitro groups significantly enhance electrophilicity, favoring aromatic substitution reactions. The dual -CF₃ groups amplify lipophilicity, making it suitable for hydrophobic environments .
Nitro-Substituted Derivatives
- 3-Nitro-5-[3-(Trifluoromethyl)phenoxy]aniline (CAS 832741-23-8): Structure: Incorporates a nitro group at position 3 and a phenoxy group at position 5. Impact: The nitro group reduces electron density on the ring, directing reactivity toward nucleophilic aromatic substitution. The phenoxy group contributes to π-π stacking in molecular recognition . Applications: Explored in dye synthesis and as a precursor for explosives due to nitro group reactivity.
Phenoxy-Substituted Derivatives
- N-Methyl-2-(Phenylthio)-N-(3-(Trifluoromethyl)phenyl)aniline (Compound 3j):
Benzamide and Urea Derivatives
- 4-{[(2-Methyl-5-Nitrophenyl)Amino]Methyl}-N-[3-(Trifluoromethyl)Phenyl]Benzamide (Compound 18): Structure: Combines a benzamide backbone with a nitro-substituted aniline. Impact: The benzamide group facilitates hydrogen bonding with biological targets, while the nitro group enhances electrophilicity. Melting point: 169–171°C, purity: 98.18% .
- 1-{4-{[3-Methyl-4-(2,2,2-Trifluoroethoxy)Pyridin-2-yl]Methyl}Thio}Phenyl}-3-[3-(Trifluoromethyl)Phenyl]Urea (Compound 7j):
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Electronic Effects of Substituents
Biological Activity
3-[3-(Trifluoromethyl)phenyl]aniline, also known as CAS 400744-68-5, is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer effects, as well as insights into its pharmacological mechanisms.
Chemical Structure and Properties
The chemical structure of this compound includes a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, enhancing the lipophilicity of the molecule and potentially increasing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged significantly, indicating varying levels of efficacy:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 3e | Staphylococcus aureus | 0.070 |
| 3f | Enterococcus faecalis | 4.66 |
| 3g | E. coli | 8.95 |
These findings suggest that the trifluoromethyl substitution enhances the antimicrobial potency of the compounds compared to their non-fluorinated analogs .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma) showed significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 3 - 6 |
| MCF-7 | 1.4 - >10 |
The compound's mechanism appears to involve the induction of apoptosis and modulation of cell signaling pathways critical for cancer cell survival and proliferation . The presence of the trifluoromethyl group has been correlated with increased binding affinity to target proteins, enhancing overall efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Respiratory Chain : Some studies indicate that compounds with similar structures can inhibit components of the respiratory chain in bacteria, leading to reduced viability at concentrations below their MIC values .
- Apoptosis Induction : The anticancer effects are attributed to the activation of apoptotic pathways and autophagy in cancer cells, which disrupts their growth and survival mechanisms .
- Target Interaction : The trifluoromethyl group's ability to form multipolar interactions with proteins enhances binding affinity, potentially increasing therapeutic effectiveness against resistant strains .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of trifluoromethyl-substituted anilines against various bacterial isolates. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like ampicillin, particularly against resistant strains .
- Cancer Cell Line Studies : Research involving multiple cancer cell lines demonstrated that derivatives of this compound not only inhibited cell growth but also showed synergistic effects when combined with other chemotherapeutic agents, suggesting potential for combination therapy approaches in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
